molecular formula C14H20BNO4 B2984083 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1842396-18-2

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B2984083
CAS No.: 1842396-18-2
M. Wt: 277.13
InChI Key: KEDILZBYBRJVSA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 5-methyl-4-picolinic acid with a boronic acid derivative under appropriate conditions.

  • Methyl Ester Formation: The resulting boronic acid is then converted to its methyl ester form using methanol in the presence of a catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batches. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component.

  • Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are typically used.

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Major Products Formed:

  • Cross-Coupling Products: Biaryls and heteroaryls are common products.

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Alcohols.

Chemistry:

  • Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials science.

  • Catalyst Development: Used in the development of new catalysts for organic synthesis.

Biology:

  • Protein Labeling: Utilized in bioconjugation techniques for labeling proteins and peptides.

  • Boron Neutron Capture Therapy (BNCT): Potential application in BNCT for cancer treatment.

Medicine:

  • Drug Synthesis: Involved in the synthesis of various drug candidates.

  • Diagnostic Agents: Potential use in diagnostic imaging techniques.

Industry:

  • Material Science: Used in the production of advanced materials with specific properties.

  • Agriculture: Potential application in the development of new agrochemicals.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative used in cross-coupling reactions.

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure with different functional groups.

Uniqueness:

  • Functional Group Variability: The presence of the methyl group at the 5-position of the pyridine ring distinguishes this compound from others, providing unique reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-9-8-16-11(12(17)18-6)7-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDILZBYBRJVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842396-18-2
Record name methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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